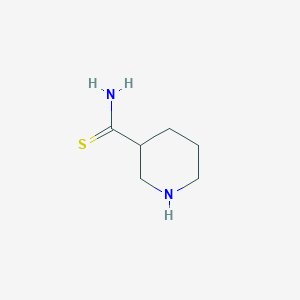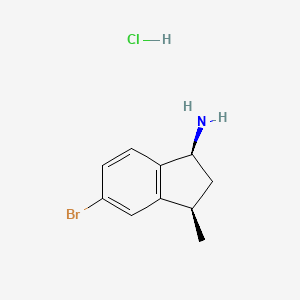
rac-(1R,3S)-5-bromo-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,3S)-5-bromo-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, cis: is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound is characterized by the presence of a bromine atom, a methyl group, and an amine group on an indene scaffold, making it an interesting subject for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S)-5-bromo-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, cis typically involves the following steps:
Bromination: The starting material, 3-methyl-2,3-dihydro-1H-indene, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Amination: The brominated intermediate is then subjected to amination using an amine source such as ammonia or an amine derivative to introduce the amine group at the 1-position.
Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques such as chiral chromatography or crystallization.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may employ more cost-effective reagents and optimized reaction conditions to reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,3S)-5-bromo-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, cis can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced forms such as primary or secondary amines.
Substitution: Substituted products with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
rac-(1R,3S)-5-bromo-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, cis has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of rac-(1R,3S)-5-bromo-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, cis involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-(1R,3S)-3-(Dimethylamino)cyclopentane-1-carboxylic acid hydrochloride, cis
- rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis
Uniqueness
rac-(1R,3S)-5-bromo-3-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, cis is unique due to its specific substitution pattern on the indene scaffold. The presence of both a bromine atom and an amine group in a cis configuration provides distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H13BrClN |
|---|---|
Molekulargewicht |
262.57 g/mol |
IUPAC-Name |
(1S,3R)-5-bromo-3-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C10H12BrN.ClH/c1-6-4-10(12)8-3-2-7(11)5-9(6)8;/h2-3,5-6,10H,4,12H2,1H3;1H/t6-,10+;/m1./s1 |
InChI-Schlüssel |
AEJYRJGDXHSWQS-SXNOSCCBSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H](C2=C1C=C(C=C2)Br)N.Cl |
Kanonische SMILES |
CC1CC(C2=C1C=C(C=C2)Br)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


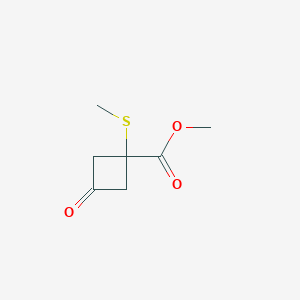

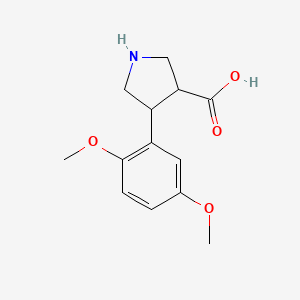
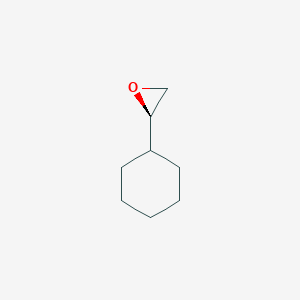

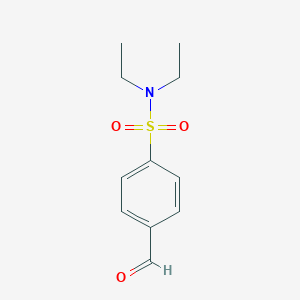

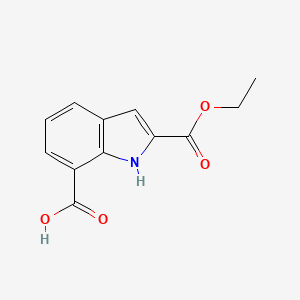
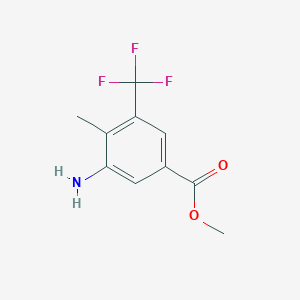
![5-[(2-Amino-3-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301077.png)
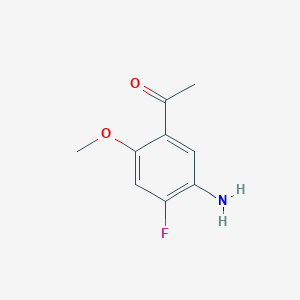
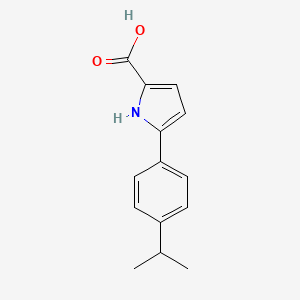
![1-[5-Bromo-2-(difluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B15301090.png)
